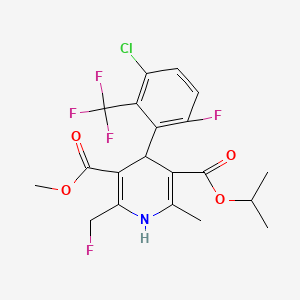
Fpl 62129
Übersicht
Beschreibung
FPL 62129 ist ein Kalziumkanalblocker und ein neuartiger Angiotensin-Converting-Enzym-Hemmer mit vasodilatorischer Aktivität.
Analyse Chemischer Reaktionen
FPL 62129 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.
Substitutionsreaktionen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und andere Nucleophile.
Wissenschaftliche Forschungsanwendungen
FPL 62129 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: Es wird verwendet, um die Auswirkungen von Kalziumkanalblockern und Angiotensin-Converting-Enzym-Hemmern auf Blutdruck und Herzfrequenz zu untersuchen.
Pharmakologische Studien: Die Verbindung wird verwendet, um ihre vasodilatorischen und direkten verlangsamenden Eigenschaften zu untersuchen, die bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sind.
Biologische Forschung: This compound wird in Studien eingesetzt, die Kalziumkanalblocker und ihre Auswirkungen auf zelluläre Funktionen untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von L-Typ-Kalziumkanälen, die spannungsabhängige Kanäle sind, die an der Regulation des Kalziumeinstroms in Zellen beteiligt sind. Diese Blockade führt zu einem reduzierten Blutdruck und einem reduzierten peripheren Gesamtwiderstand, erhöhter Herzkraft und Herzausstoß. Die Verbindung wirkt auch als Vasodilatator und direkter Verlangsamender, wodurch der Blutdruck gesenkt wird, ohne dass eine Reflextachykardie auftritt .
Wirkmechanismus
FPL 62129 exerts its effects by blocking L-type calcium channels, which are voltage-gated channels involved in the regulation of calcium influx into cells. This blockade results in reduced blood pressure and total peripheral resistance, increased cardiac contractility, and cardiac output. The compound also acts as a vasodilator and a direct decelerator, lowering blood pressure without causing reflex tachycardia .
Vergleich Mit ähnlichen Verbindungen
FPL 62129 wird mit anderen Kalziumkanalblockern wie Nifedipin verglichen. Während beide Verbindungen den Blutdruck und den peripheren Gesamtwiderstand senken, verändert this compound die Herzfrequenz nicht, im Gegensatz zu Nifedipin, das eine Reflextachykardie verursacht. Diese einzigartige Eigenschaft macht this compound zu einer wertvollen Verbindung für die Herz-Kreislauf-Forschung .
Ähnliche Verbindungen
- Nifedipin
- Amlodipin
- Verapamil
- Diltiazem
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Profilen und spezifischen Auswirkungen auf kardiovaskuläre Parameter .
Vorbereitungsmethoden
Die Synthese von FPL 62129 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktionen. Ein Verfahren beinhaltet die Herstellung einer Mutterlauge durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen . Detaillierte Verfahren zur industriellen Produktion sind in der öffentlichen Domäne nicht leicht zugänglich.
Eigenschaften
CAS-Nummer |
95445-79-7 |
|---|---|
Molekularformel |
C20H19ClF5NO4 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |
InChI-Schlüssel |
OBWJAVIHPMZUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FPL-62129; FPL 62129; FPL62129. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














